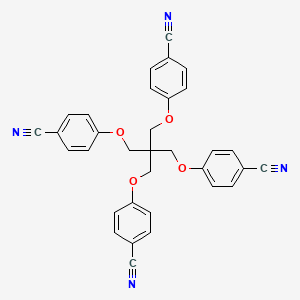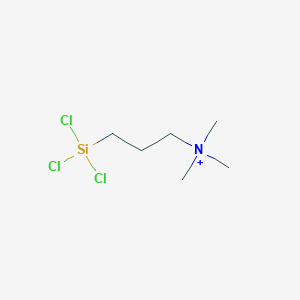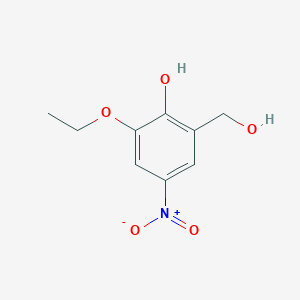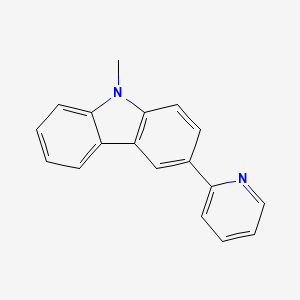![molecular formula C22H16 B12521054 1-[2-(Naphthalen-2-yl)ethenyl]azulene CAS No. 652142-06-8](/img/structure/B12521054.png)
1-[2-(Naphthalen-2-yl)ethenyl]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Naphthalen-2-yl)ethenyl]azulene is an organic compound that features a unique structure combining naphthalene and azulene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-yl)ethenyl]azulene typically involves the coupling of naphthalene and azulene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl linkage. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or similar coupling reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Naphthalen-2-yl)ethenyl]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and azulene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted azulene derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-[2-(Naphthalen-2-yl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism by which 1-[2-(Naphthalen-2-yl)ethenyl]azulene exerts its effects is largely dependent on its interaction with molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
1-[2-(Naphthalen-2-yl)ethenyl]benzene: Similar structure but with a benzene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]thiophene: Contains a thiophene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]pyridine: Features a pyridine ring in place of azulene.
Uniqueness: 1-[2-(Naphthalen-2-yl)ethenyl]azulene is unique due to the presence of the azulene ring, which imparts distinct electronic properties compared to its analogs. Azulene’s non-benzenoid aromaticity and its ability to stabilize charge-separated states make this compound particularly valuable in electronic and photonic applications.
Propriétés
Numéro CAS |
652142-06-8 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2-naphthalen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-2-7-19-14-15-20(22(19)9-3-1)13-11-17-10-12-18-6-4-5-8-21(18)16-17/h1-16H |
Clé InChI |
BIVAFFJQWLSRAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)

![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)



